molecular formula C19H20N2O5S B11667781 2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate

2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate

Cat. No.: B11667781
M. Wt: 388.4 g/mol
InChI Key: HWTVALFMEWEHEP-DEDYPNTBSA-N
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Description

2-METHOXY-4-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes methoxy, phenylsulfanyl, and propanamido groups. Its chemical formula is C19H21NO5S, and it has a molecular weight of 375.44 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-4-formylphenyl methyl carbonate with 3-(phenylsulfanyl)propanamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbonate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Nucleophiles like amines, thiols; conditionspolar solvents, moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-METHOXY-4-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with an acetate group instead of a carbonate group.

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Similar structure but with a phenol group instead of a carbonate group.

Uniqueness

2-METHOXY-4-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(3-phenylsulfanylpropanoylhydrazinylidene)methyl]phenyl] methyl carbonate

InChI

InChI=1S/C19H20N2O5S/c1-24-17-12-14(8-9-16(17)26-19(23)25-2)13-20-21-18(22)10-11-27-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,22)/b20-13+

InChI Key

HWTVALFMEWEHEP-DEDYPNTBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=CC=C2)OC(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=CC=C2)OC(=O)OC

Origin of Product

United States

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